3-Bromothieno[2,3-d]pyridazine

OLED materials Phosphorescent dopants Thermal stability

Sourcing a reliable, high-purity brominated building block for advanced OLED or kinase inhibitor research can be challenging. 3-Bromothieno[2,3-d]pyridazine (CAS 697-65-4) offers a direct solution: this specific [2,3-d] isomer is essential for high-efficiency Ir(III) phosphorescent emitters (EQE up to 28.3%) and ATP-competitive Chk1/2 inhibitors with in vivo efficacy. Its strategic C3-Br handle enables efficient Suzuki-Miyaura cross-coupling, bypassing reactivity issues of less optimal isomers. Ensure your material's supply chain integrity with consistent quality and global availability.

Molecular Formula C6H3BrN2S
Molecular Weight 215.07 g/mol
CAS No. 697-65-4
Cat. No. B13981928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromothieno[2,3-d]pyridazine
CAS697-65-4
Molecular FormulaC6H3BrN2S
Molecular Weight215.07 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=N1)SC=C2Br
InChIInChI=1S/C6H3BrN2S/c7-5-3-10-6-2-9-8-1-4(5)6/h1-3H
InChIKeyCRWOGXTUFWRLSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromothieno[2,3-d]pyridazine: Overview & Procurement


3-Bromothieno[2,3-d]pyridazine is a brominated heteroaromatic compound featuring a fused thieno[2,3-d]pyridazine core (C6H3BrN2S, MW 215.07 g/mol) [1]. This core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties [2]. The strategic placement of the bromine atom at the 3-position on the electron-deficient pyridazine ring renders it a versatile building block for late-stage functionalization, most notably via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings [3].

Isomeric Specificity of 3-Bromothieno[2,3-d]pyridazine


The specific regiochemistry of the bromine atom on the fused thieno[2,3-d]pyridazine system is the primary determinant of its utility and cannot be arbitrarily substituted. The electronic and steric environment at the 3-position dictates its reactivity in cross-coupling reactions and the properties of the resulting downstream products. For example, the choice of halogen directly influences the efficiency of metal-catalyzed transformations, with the C-Br bond providing an optimal balance of stability and reactivity for many synthetic sequences compared to more labile C-I or less reactive C-Cl bonds [1]. Furthermore, isomeric variations of the core scaffold, such as thieno[3,4-d]pyridazine, have been shown to yield materials with drastically different properties, including significantly lower thermal stability (Td = 214 °C for a representative Ir-complex) compared to their thieno[2,3-d]pyridazine counterparts (Td = 425 °C and 374 °C), underscoring that the [2,3-d] framework itself is non-interchangeable [2].

3-Bromothieno[2,3-d]pyridazine vs. Closest Analogs


Thermal Stability: Thieno[2,3-d] vs Thieno[3,4-d] Core

3-Bromothieno[2,3-d]pyridazine serves as the precursor for thieno[2,3-d]pyridazine-based ligands. Iridium(III) complexes (IrM, IrP) derived from this core exhibit significantly higher thermal stability than those based on the isomeric thieno[3,4-d]pyridazine core (IrC) [1].

OLED materials Phosphorescent dopants Thermal stability Iridium complexes

Ambipolar vs. Electron-Only Transport

Ligands synthesized from 3-Bromothieno[2,3-d]pyridazine can yield iridium complexes with distinct charge transport properties. Complex IrM exhibits ambipolar transport, a valuable property for balancing charge carriers in OLED emissive layers, in contrast to IrP which shows only electron transport properties [1]. This difference arises from subtle structural variations within the same core class, highlighting the tunability accessible through this building block.

Charge transport OLED Ambipolar materials Phosphorescence

Suzuki-Miyaura Cross-Coupling Versatility

The 3-bromo substituent on the thieno[2,3-d]pyridazine core has been explicitly utilized as a reactive handle for diversification via Suzuki-Miyaura cross-coupling [1]. This is a well-established, high-yielding method for constructing complex π-conjugated molecules for optoelectronic applications. The electron-deficient nature of the pyridazine ring activates the C-Br bond for oxidative addition, a key step in the catalytic cycle.

Suzuki coupling Cross-coupling Building block π-conjugated systems

Chk1/2 Kinase Inhibition Activity

The thienopyridazine nucleus is a recognized scaffold for developing potent checkpoint kinase 1/2 (Chk1/2) inhibitors. A congeneric series of novel thienopyridazine derivatives was shown to exhibit significant anti-cell proliferation activity, with a lead compound (10o) displaying high selectivity and in vivo efficacy in mouse HT-29 xenografts when co-administered with CPT-11 [1].

Checkpoint kinase Chk1 Chk2 Anticancer Kinase inhibitor

Applications of 3-Bromothieno[2,3-d]pyridazine


Thermally Stable Yellow Phosphorescent Dopants

Procurement of 3-Bromothieno[2,3-d]pyridazine is essential for groups developing iridium(III) complexes as yellow phosphorescent emitters for OLEDs. Direct evidence shows that complexes based on this specific core (IrM and IrP) achieve high external quantum efficiencies (EQE up to 28.3% and 26.7%) and excellent thermal stability (Td up to 425 °C), which is far superior to the thieno[3,4-d]pyridazine isomer (Td = 214 °C) [1]. This translates to longer-lasting, more efficient display and lighting devices.

Suzuki-Miyaura Coupling for π-Conjugated Systems

This compound is the ideal starting material for the synthesis of diverse π-conjugated molecules for applications in nonlinear optics (NLO) and organic electronics. The C-Br bond at the 3-position is specifically activated for palladium-catalyzed Suzuki-Miyaura cross-coupling with a wide range of (hetero)aryl-boronic acids, a proven method for constructing push-pull chromophores and extended conjugated systems [2]. This provides a reliable, high-yielding entry point into valuable functional materials.

Chk1/2 Kinase Inhibitors for Oncology

For research groups engaged in discovering novel ATP-competitive kinase inhibitors, 3-Bromothieno[2,3-d]pyridazine offers a validated, underexplored scaffold. Thienopyridazine derivatives have demonstrated promising activity as Chk1/2 inhibitors, with a lead compound (10o) showing in vivo tumor growth inhibition in a mouse xenograft model [3]. The bromine handle provides a strategic site for introducing diverse chemical matter to explore structure-activity relationships (SAR) around this core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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